Marbofloxacina Impureza B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

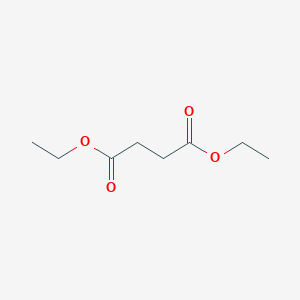

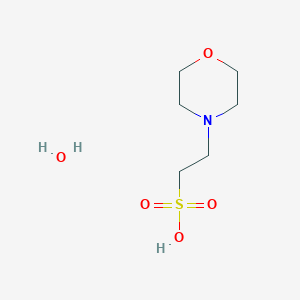

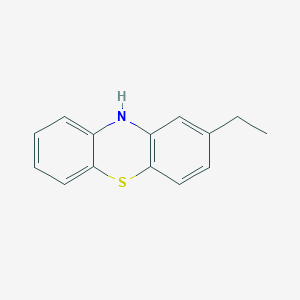

10-Despiperazino-10-fluoro Marbofloxacin es un derivado de Marbofloxacin, un antibiótico fluoroquinolónico de tercera generaciónLa fórmula molecular de 10-Despiperazino-10-fluoro Marbofloxacin es C12H8F2N2O4, y tiene un peso molecular de 282.1997 g/mol .

Aplicaciones Científicas De Investigación

10-Despiperazino-10-fluoro Marbofloxacin tiene diversas aplicaciones en la investigación científica:

Química: Utilizado como intermedio en la síntesis de otros derivados de fluoroquinolonas.

Biología: Se estudia por sus posibles propiedades antibacterianas e interacciones con enzimas bacterianas.

Medicina: Investigado por su eficacia contra cepas bacterianas resistentes.

Industria: Utilizado en el desarrollo de nuevas formulaciones farmacéuticas y medicamentos veterinarios.

Mecanismo De Acción

El mecanismo de acción de 10-Despiperazino-10-fluoro Marbofloxacin implica la inhibición de la ADN girasa y la topoisomerasa IV bacterianas. Estas enzimas son cruciales para la replicación y transcripción del ADN en las bacterias. Al inhibir estas enzimas, el compuesto evita la división celular bacteriana y provoca la muerte celular. El átomo de flúor aumenta la afinidad de unión del compuesto a las enzimas diana, aumentando su potencia antibacteriana .

Compuestos similares:

Marbofloxacin: El compuesto padre con un anillo de piperazina y sin átomo de flúor adicional.

Ciprofloxacina: Otra fluoroquinolona con un mecanismo de acción similar pero diferentes características estructurales.

Levofloxacina: Una fluoroquinolona con una diferente estereoquímica y un espectro más amplio de actividad.

Singularidad: 10-Despiperazino-10-fluoro Marbofloxacin es único debido a la ausencia del anillo de piperazina y la presencia de un átomo de flúor adicional. Estas modificaciones estructurales dan como resultado propiedades químicas distintas y una actividad antibacteriana potencialmente mejorada contra ciertas cepas resistentes .

Análisis Bioquímico

Biochemical Properties

Marbofloxacin, the parent compound, is known to interact with bacterial DNA-gyrase , an enzyme involved in DNA replication and transcription

Cellular Effects

The cellular effects of 10-Despiperazino-10-fluoro Marbofloxacin are currently unknown. As an impurity of Marbofloxacin, it may share some of the cellular effects of the parent compound. Marbofloxacin is known to inhibit bacterial DNA-gyrase, thereby preventing DNA replication and transcription . This leads to bacterial cell death, making Marbofloxacin an effective antibacterial agent .

Molecular Mechanism

Marbofloxacin, the parent compound, acts by inhibiting bacterial DNA-gyrase . This enzyme is essential for bacterial DNA replication and transcription. By inhibiting this enzyme, Marbofloxacin prevents the bacteria from replicating and transcribing DNA, leading to cell death .

Dosage Effects in Animal Models

There is currently no available information on the dosage effects of 10-Despiperazino-10-fluoro Marbofloxacin in animal models. Marbofloxacin, the parent compound, has been studied in various animal models. For example, it has been used in veterinary medicine for the treatment of bovine respiratory disease and mastitis metritis agalactiae syndrome in pigs . The dosage corresponds to a daily dose of 2 mg/kg body weight/day Marbofloxacin for up to 5 days .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 10-Despiperazino-10-fluoro Marbofloxacin típicamente implica la fluoración de Marbofloxacin seguida de la eliminación del anillo de piperazina. Las condiciones de reacción a menudo incluyen el uso de agentes fluorantes como el trifluoruro de dietilaminoazufre (DAST) o Selectfluor. La reacción se lleva a cabo bajo temperaturas controladas y atmósfera inerte para evitar reacciones secundarias no deseadas .

Métodos de producción industrial: En entornos industriales, la producción de 10-Despiperazino-10-fluoro Marbofloxacin implica procesos de fluoración a gran escala. El uso de reactores de flujo continuo y técnicas avanzadas de purificación garantiza un alto rendimiento y pureza del producto final. El proceso también incluye medidas estrictas de control de calidad para cumplir con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de reacciones: 10-Despiperazino-10-fluoro Marbofloxacin experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar utilizando agentes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el borohidruro de sodio.

Reactivos y condiciones comunes:

Oxidación: Permanganato de potasio en medio ácido.

Reducción: Borohidruro de sodio en metanol.

Sustitución: Nucleófilos como aminas o tioles en disolventes apróticos polares.

Principales productos formados:

Oxidación: Formación de ácidos carboxílicos o cetonas.

Reducción: Formación de alcoholes o aminas.

Sustitución: Formación de derivados sustituidos con grupos funcionales variados.

Comparación Con Compuestos Similares

Marbofloxacin: The parent compound with a piperazine ring and no additional fluorine atom.

Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different structural features.

Levofloxacin: A fluoroquinolone with a different stereochemistry and broader spectrum of activity.

Uniqueness: 10-Despiperazino-10-fluoro Marbofloxacin is unique due to the absence of the piperazine ring and the presence of an additional fluorine atom. These structural modifications result in distinct chemical properties and potentially enhanced antibacterial activity against certain resistant strains .

Propiedades

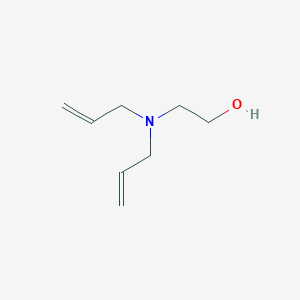

IUPAC Name |

6,7-difluoro-2-methyl-10-oxo-4-oxa-1,2-diazatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2N2O4/c1-15-4-20-11-8(14)7(13)2-5-9(11)16(15)3-6(10(5)17)12(18)19/h2-3H,4H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCFVEYBFZJOXFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1COC2=C3N1C=C(C(=O)C3=CC(=C2F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,9S)-1,7-diazatricyclo[7.3.0.03,7]dodecane-2,6,8,12-tetrone](/img/structure/B104757.png)